3-(5-Cyanopyridin-3-yl)propanoic acid
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Overview
Description
3-(5-Cyanopyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position and a propanoic acid moiety at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyanopyridin-3-yl)propanoic acid typically involves the reaction of 3-pyridinepropionic acid with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the cyano group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Cyanopyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(5-aminopyridin-3-yl)propanoic acid.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Cyanopyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Cyanopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the cyano group.
3-(4-Pyridyl)propanoic acid: Similar structure with the pyridine ring substituted at the 4-position.
3-(5-Aminopyridin-3-yl)propanoic acid: A reduction product of 3-(5-Cyanopyridin-3-yl)propanoic acid.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1256792-70-7 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(5-cyanopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O2/c10-4-8-3-7(5-11-6-8)1-2-9(12)13/h3,5-6H,1-2H2,(H,12,13) |
InChI Key |
RQQCMMVWTVYEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCC(=O)O |
Origin of Product |
United States |
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